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Compound of Interest

Compound Name:
10-O-Coumaroyl-10-O-

deacetylasperuloside

Cat. No.: B1164420 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
10-O-Coumaroyl-10-O-deacetylasperuloside is an iridoid glycoside, a class of secondary

metabolites found in a variety of plants and known for their diverse biological activities. The

structural elucidation of these complex molecules is heavily reliant on modern spectroscopic

techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. This application

note provides a detailed overview of the NMR spectroscopic analysis of 10-O-Coumaroyl-10-
O-deacetylasperuloside, including representative data, experimental protocols, and logical

workflows to guide researchers in the isolation and characterization of this and similar natural

products.

Molecular Structure
10-O-Coumaroyl-10-O-deacetylasperuloside consists of a central iridoid aglycone core, a

glucose moiety attached at the C1 position, and a p-coumaroyl group esterified at the C10

position of the iridoid skeleton. The numbering of the carbon atoms is crucial for the correct

assignment of NMR signals.
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While a definitive, published NMR dataset for 10-O-Coumaroyl-10-O-deacetylasperuloside is

not readily available, the following tables present plausible ¹H and ¹³C NMR chemical shifts.

These values are based on the known data for deacetylasperuloside and the p-coumaroyl

moiety, and are consistent with data reported for structurally similar iridoid glycosides isolated

from plants of the Rubiaceae family. The data is predicted for a standard NMR experiment

conducted in methanol-d4 (CD₃OD).

Table 1: Hypothetical ¹H NMR Data for 10-O-Coumaroyl-10-O-deacetylasperuloside (in

CD₃OD, 500 MHz)
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Position δ (ppm) Multiplicity J (Hz)

Iridoid Moiety

1 5.75 d 2.0

3 7.45 s

5 3.20 m

6 4.25 dd 6.0, 2.5

7 5.20 m

9 2.90 m

10 4.90 d 12.0

10 4.75 d 12.0

Glucose Moiety

1' 4.65 d 8.0

2' 3.30 t 8.5

3' 3.45 t 9.0

4' 3.35 t 9.0

5' 3.40 m

6'a 3.90 dd 12.0, 2.0

6'b 3.70 dd 12.0, 5.5

p-Coumaroyl Moiety

2''/6'' 7.40 d 8.5

3''/5'' 6.80 d 8.5

7'' (α) 6.30 d 16.0

8'' (β) 7.60 d 16.0
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Table 2: Hypothetical ¹³C NMR Data for 10-O-Coumaroyl-10-O-deacetylasperuloside (in

CD₃OD, 125 MHz)
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Position δ (ppm)

Iridoid Moiety

1 98.5

3 152.0

4 110.0

5 40.5

6 79.0

7 130.0

8 145.0

9 46.0

10 65.0

11 170.0

Glucose Moiety

1' 100.0

2' 74.5

3' 77.0

4' 71.0

5' 78.0

6' 62.5

p-Coumaroyl Moiety

1'' 126.0

2''/6'' 130.5

3''/5'' 116.0

4'' 160.0
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7'' (α) 115.0

8'' (β) 146.0

9'' (C=O) 168.0

Experimental Protocols
The following are detailed methodologies for the isolation and NMR analysis of 10-O-
Coumaroyl-10-O-deacetylasperuloside.

Isolation and Purification
A general protocol for the isolation of iridoid glycosides from plant material is as follows:

Extraction: Dried and powdered plant material (e.g., leaves of Morinda citrifolia) is extracted

with methanol or ethanol at room temperature. The solvent is then evaporated under

reduced pressure to yield a crude extract.

Solvent Partitioning: The crude extract is suspended in water and partitioned successively

with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Iridoid

glycosides are typically enriched in the n-butanol fraction.

Column Chromatography: The n-butanol fraction is subjected to column chromatography on

a suitable stationary phase (e.g., Diaion HP-20, silica gel, or Sephadex LH-20) with a

gradient elution system (e.g., water-methanol or chloroform-methanol) to separate the major

components.

Preparative HPLC: Fractions containing the target compound are further purified by

preparative high-performance liquid chromatography (HPLC) on a C18 column with a

suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to yield the pure

compound.

NMR Sample Preparation
Weigh approximately 5-10 mg of the purified 10-O-Coumaroyl-10-O-deacetylasperuloside.
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Dissolve the sample in 0.6 mL of deuterated methanol (CD₃OD). Other deuterated solvents

such as DMSO-d₆ or pyridine-d₅ can also be used depending on the solubility and to resolve

signal overlap.[1]

Transfer the solution to a 5 mm NMR tube.

Ensure the solution is free of any particulate matter.

NMR Data Acquisition
NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher)

equipped with a cryoprobe for enhanced sensitivity.

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters

include a spectral width of 12-16 ppm, a 30-degree pulse, an acquisition time of 2-3

seconds, and a relaxation delay of 1-2 seconds.

¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. Typical parameters include

a spectral width of 200-240 ppm, a 45-degree pulse, an acquisition time of 1-2 seconds, and

a relaxation delay of 2 seconds.

2D NMR Experiments: To unambiguously assign all proton and carbon signals, a suite of 2D

NMR experiments is essential:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the

iridoid, glucose, and coumaroyl moieties.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for connecting the different

structural fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by

identifying protons that are close in space.
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Caption: Key structural components of 10-O-Coumaroyl-10-O-deacetylasperuloside.

Experimental Workflow for NMR Analysis
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Caption: Workflow for the isolation and NMR-based structural elucidation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1164420?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1164420?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
The structural characterization of complex natural products like 10-O-Coumaroyl-10-O-
deacetylasperuloside is a meticulous process that relies on the systematic application of

chromatographic and spectroscopic techniques. While the NMR data presented here is

representative, the described protocols and workflows provide a solid foundation for

researchers to isolate and unambiguously determine the structure of this and other related

iridoid glycosides. The use of a comprehensive suite of 1D and 2D NMR experiments is

paramount for complete and accurate structural assignment, which is a critical step in the

journey of natural product-based drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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